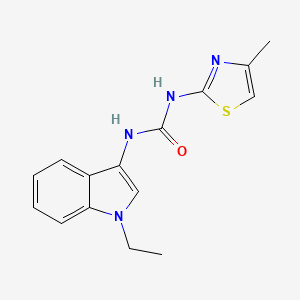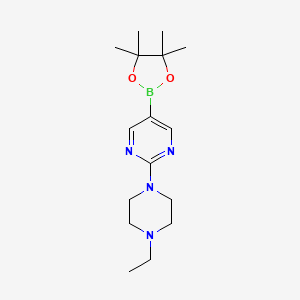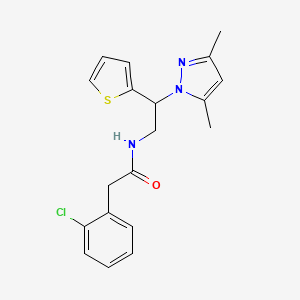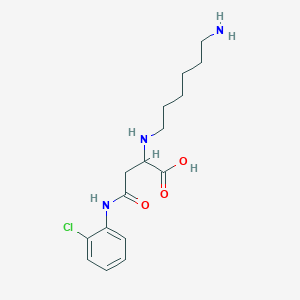
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid, also known as AHA, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to induce cell cycle arrest and apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurons, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to enhance synaptic plasticity and improve cognitive function. In endothelial cells, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function by increasing nitric oxide (NO) production and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid is its ability to selectively target cancer cells while sparing normal cells, which could potentially reduce side effects in cancer treatment. However, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has also been shown to have low solubility and stability, which could limit its effectiveness in certain applications. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid for different therapeutic applications.
将来の方向性
For 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid research include investigating its potential therapeutic applications in other fields, such as diabetes and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid and to optimize its pharmacokinetics and pharmacodynamics. Finally, the development of novel 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid analogues with improved solubility and stability could potentially enhance its effectiveness in various applications.
合成法
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid can be synthesized through the reaction of 2-chloroaniline with 6-aminohexylamine, followed by the addition of diethyl oxalate and subsequent hydrolysis. The final product is obtained through acidification and recrystallization.
科学的研究の応用
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In cardiovascular disease, 2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid has been shown to improve endothelial function and reduce inflammation.
特性
IUPAC Name |
2-(6-aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c17-12-7-3-4-8-13(12)20-15(21)11-14(16(22)23)19-10-6-2-1-5-9-18/h3-4,7-8,14,19H,1-2,5-6,9-11,18H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCVAJJJDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC(C(=O)O)NCCCCCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Aminohexylamino)-4-(2-chloroanilino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenethyl)-3-(9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2948362.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2948363.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2948364.png)
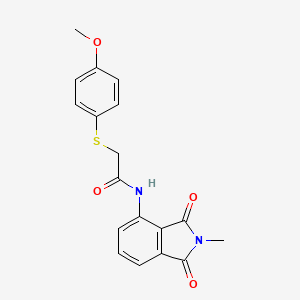
![2-(3,4-dimethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2948369.png)
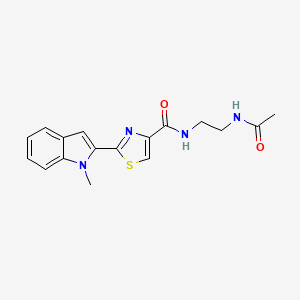
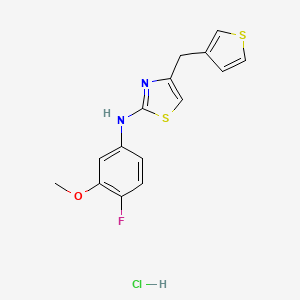
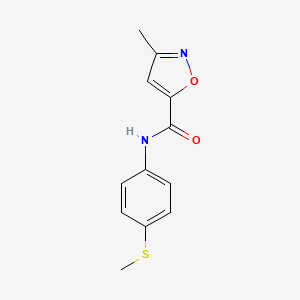
![N-(2,3-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2948377.png)
